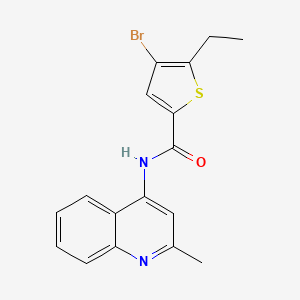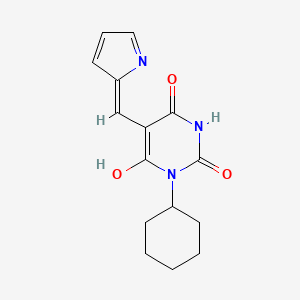
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinoline-based antimalarial drugs. It was first synthesized in the 1980s and has been extensively studied for its potential use in the treatment of malaria. BMQ has shown promising results in laboratory experiments, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been extensively studied for its potential use as an antimalarial drug. It has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has also been studied for its potential use in the treatment of other diseases, such as cancer and tuberculosis.
Wirkmechanismus
The mechanism of action of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the heme detoxification pathway in the malaria parasite. This pathway is essential for the parasite's survival, and inhibition of this pathway leads to the accumulation of toxic heme molecules, which ultimately kills the parasite.
Biochemical and Physiological Effects
4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have low toxicity in laboratory experiments, and it does not appear to have any significant adverse effects on the liver or kidneys. However, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation is that it has low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide. One area of interest is the development of more efficient synthesis methods for 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its derivatives. Another area of interest is the optimization of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide's antimalarial activity through the modification of its chemical structure. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-bromoacetophenone with 2-methylquinoline to form 4-bromo-2-methylquinoline. This intermediate is then reacted with ethyl acetoacetate to form 4-bromo-5-ethyl-2-methylquinoline. The final step involves the reaction of 4-bromo-5-ethyl-2-methylquinoline with thiophene-2-carboxylic acid to form 4-bromo-5-ethyl-N-(2-methyl-4-quinolinyl)-2-thiophenecarboxamide.
Eigenschaften
IUPAC Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-3-15-12(18)9-16(22-15)17(21)20-14-8-10(2)19-13-7-5-4-6-11(13)14/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAFEAYBDHCNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=CC(=NC3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-ethyl-N-(2-methylquinolin-4-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-fluorophenyl)-N~1~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6137143.png)
![4-methoxy-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B6137166.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6137169.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-fluorobenzamide](/img/structure/B6137177.png)
![1-cyclohexyl-4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-2-piperazinone](/img/structure/B6137183.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6137192.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6137208.png)
![6-butyl 8-ethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6137222.png)
